(E)-3-(2-methoxy-4-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one
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Description
The compound “3-[(2-methoxy-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one” is a complex organic molecule. It contains several functional groups, including a methoxy group (-OCH3), a nitro group (-NO2), an amino group (-NH2), and a propenone group (a type of ketone). These functional groups suggest that the compound may have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, methoxy, and amino groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The amino group, on the other hand, is a good nucleophile and could participate in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the nitro and amino groups could make the compound soluble in polar solvents .Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it could have applications in fields like medicinal chemistry, depending on its biological activity .
Properties
IUPAC Name |
(E)-3-(2-methoxy-4-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-12-3-5-13(6-4-12)16(20)9-10-18-15-8-7-14(19(21)22)11-17(15)23-2/h3-11,18H,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXYITOUIRNEKD-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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